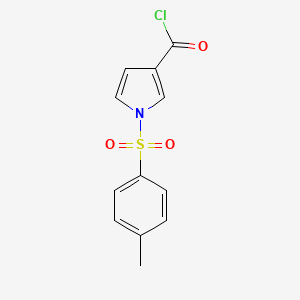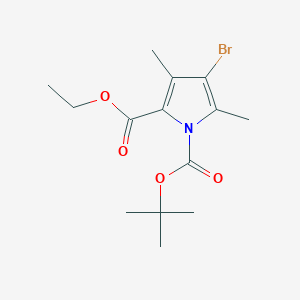![molecular formula C7H7IN2O B1406428 2-碘-1,5,6,7-四氢-4H-吡咯并[3,2-c]吡啶-4-酮 CAS No. 1609679-06-2](/img/structure/B1406428.png)
2-碘-1,5,6,7-四氢-4H-吡咯并[3,2-c]吡啶-4-酮
描述
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic organic compound with the molecular formula C7H7IN2O. It is part of the pyrrolopyridine family, which consists of a pyrrole ring fused to a pyridine ring.
科学研究应用
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use it to study the biological activity of pyrrolopyridine derivatives and their potential therapeutic effects.
作用机制
Target of Action
Similar compounds have been found to inhibit casein kinase 1 alpha and/or delta (csnk1α and/or δ), which are useful for the treatment of proliferative disorders .
Mode of Action
Related compounds have been found to block dna synthesis and affect the phosphorylation of the replicative dna helicase at cdc7-dependent phosphorylation sites .
Biochemical Pathways
Similar compounds have been found to play a significant role in the hormonal control of glucose homeostasis, wnt signaling, and regulation of transcription factors and microtubules .
Result of Action
Related compounds have been found to be useful for the treatment of proliferative disorders .
生化分析
Biochemical Properties
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are enzymes involved in various cellular processes, including cell cycle regulation and circadian rhythms . The interaction between 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one and these enzymes is primarily inhibitory, leading to a decrease in their activity and subsequent downstream effects on cellular functions.
Cellular Effects
The effects of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the MAP kinase-activated protein kinases . By inhibiting these kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one exerts its effects through direct binding interactions with target enzymes. The iodine atom in its structure enhances its binding affinity to the active sites of Casein kinase 1 alpha and delta, leading to enzyme inhibition . This inhibition results in altered phosphorylation states of downstream substrates, ultimately affecting gene expression and cellular functions. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying signaling pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is involved in several metabolic pathways, primarily through its interactions with enzymes such as Casein kinase 1 alpha and delta . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve phase I and phase II biotransformation reactions, leading to the formation of metabolites that could contribute to its overall biological activity and toxicity profile .
Transport and Distribution
Within cells and tissues, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to cross cellular membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles within the cell . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one typically involves the iodination of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. This can be achieved through various synthetic routes, including:
化学反应分析
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
相似化合物的比较
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one can be compared with other similar compounds, such as:
1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Contains a fluorophenyl group, which imparts different electronic and steric properties.
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride: A thieno analog with different pharmacological properties.
The uniqueness of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one lies in its iodine substituent, which enhances its reactivity and potential for further functionalization in synthetic and medicinal chemistry .
属性
IUPAC Name |
2-iodo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASDKRGANURGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















